molecular formula C10H13NO B6290111 Oxetan-3-yl(phenyl)methanamine CAS No. 2383987-27-5

Oxetan-3-yl(phenyl)methanamine

Cat. No. B6290111
CAS RN: 2383987-27-5
M. Wt: 163.22 g/mol
InChI Key: VZNUGGQHIQAFPE-UHFFFAOYSA-N
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Description

“Oxetan-3-yl(phenyl)methanamine” is a chemical compound with the CAS Number: 1545505-99-4 . It has a molecular weight of 163.22 .


Synthesis Analysis

The synthesis of oxetane derivatives often involves the opening of an epoxide ring with a Trimethyloxosulfonium Ylide . This process can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The IUPAC name for this compound is (3-(oxetan-3-yl)phenyl)methanamine . The InChI code for this compound is 1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2 .


Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Oxetan-3-yl(phenyl)methanamine is widely used in scientific research, particularly in the field of organic chemistry. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and agrochemicals. This compound has also been studied for its potential applications in drug delivery, gene therapy, and biocatalysis.

Mechanism of Action

Target of Action

Oxetane-containing compounds have been known to interact with various biological targets, including proteins and enzymes, due to their unique structural properties .

Mode of Action

Oxetane moieties are known to provide rigidity to the overall structure of a molecule and can act as hydrogen bond acceptors . These properties can influence the interaction of the compound with its targets.

Biochemical Pathways

Oxetanes are known to be involved in various reactions such as epoxide ring opening and ring closing

Pharmacokinetics

Oxetane-containing compounds are generally known to be more metabolically stable and lipophilicity neutral . These properties can potentially enhance the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxetan-3-yl(phenyl)methanamine. For instance, the compound’s storage temperature is noted to be -10°C , suggesting that it may be sensitive to heat. Additionally, the compound’s physical form is oil , which could influence its solubility and hence its bioavailability and efficacy.

Advantages and Limitations for Lab Experiments

Oxetan-3-yl(phenyl)methanamine is a versatile molecule that has a variety of properties, making it a valuable component of research and development. It is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that this compound can be toxic in high concentrations, and should be handled with caution in the laboratory.

Future Directions

The potential applications of Oxetan-3-yl(phenyl)methanamine in scientific research are vast and varied. It has been studied for its potential use in drug delivery, gene therapy, and biocatalysis, and has been shown to have antioxidant and anti-inflammatory properties. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450 enzymes. Further research is needed to explore the potential of this compound in these and other areas.

Synthesis Methods

Oxetan-3-yl(phenyl)methanamine can be synthesized through a variety of methods, including condensation reactions and reductive amination. The condensation reaction involves the reaction of an amine with an aldehyde or ketone to form an oxime, which is then hydrolyzed to form the this compound. The reductive amination method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the this compound.

Safety and Hazards

The compound has been classified as having Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

Oxetan-3-yl(phenyl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxetane ring in the compound is known for its high polarity and ability to act as a hydrogen bond acceptor . This makes it an attractive candidate for enzyme binding and catalysis. For instance, it has been observed to interact with kinase enzymes, modulating their activity and influencing cellular signaling pathways . The phenyl group in this compound also contributes to its binding affinity with aromatic amino acids in proteins, enhancing its biochemical interactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific kinases, leading to changes in downstream signaling cascades. This can result in altered gene expression profiles and metabolic fluxes within the cell. Additionally, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The oxetane ring allows the compound to form stable hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the phenyl group facilitates π-π interactions with aromatic residues in proteins, further stabilizing the binding complex. These interactions can result in conformational changes in the target enzyme or protein, ultimately affecting its activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects may be influenced by metabolic and clearance mechanisms, leading to variations in its activity over time .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity within the body. Additionally, this compound has been found to affect metabolic fluxes and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

oxetan-3-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNUGGQHIQAFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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